![molecular formula C7H8N2O B141921 Methyl picolinimidate CAS No. 19547-38-7](/img/structure/B141921.png)
Methyl picolinimidate
Overview
Description
Methyl picolinimidate is a chemical compound with the molecular formula C7H8N2OThis compound is primarily used in proteomics research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl picolinimidate can be synthesized through various methods. One common approach involves the reaction of picolinic acid with methanol in the presence of a dehydrating agent. This reaction typically occurs under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving catalysts and controlled temperatures .
Chemical Reactions Analysis
Types of Reactions: Methyl picolinimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted picolinimidate derivatives.
Scientific Research Applications
Chemical Properties and Mechanism of Action
Methyl picolinimidate functions primarily through its ability to form covalent bonds with target molecules, particularly amino groups in proteins. This property allows it to selectively modify lysine residues, which can influence protein structure and function. The mechanism involves the formation of stable conjugates, making it a valuable reagent for studying protein interactions and modifications.
Key Applications
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Organic Synthesis
- This compound is utilized as a reagent in various organic synthesis reactions. It can facilitate the formation of esters and other functional groups, contributing to the development of new compounds.
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Proteomics Research
- In proteomics, this compound is employed for protein labeling and modification. It reacts specifically with lysine residues, allowing researchers to study protein structure, dynamics, and interactions. For example, studies have shown its effectiveness in mapping accessible lysine residues on viral proteins, aiding in the understanding of virus assembly and potential antiviral targets .
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Metalloenzyme Inhibition Studies
- This compound has been explored as a scaffold for developing metalloenzyme inhibitors. Research indicates that it can be used to create metal-binding isosteres that mimic natural substrates, thereby inhibiting enzymatic activity . This application is crucial for drug discovery and the design of therapeutic agents targeting metalloenzymes.
- Catalytic Reactions
Data Tables
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Protein Modification Studies
- A study investigated the effect of this compound on bovine pancreatic deoxyribonuclease A (DNase). It was found that treatment with 0.1 M this compound modified nine lysine residues without completely abolishing enzyme activity, highlighting its potential for selective modifications that preserve functionality .
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Viral Protein Mapping
- Research on tobacco mosaic virus mutants demonstrated the utility of this compound in probing protein topography. The differential reactivity towards lysine residues provided insights into viral assembly mechanisms and potential antiviral strategies.
- Metalloenzyme Inhibitor Design
Mechanism of Action
The mechanism of action of methyl picolinimidate involves its ability to form covalent bonds with target molecules. This property makes it useful in protein modification, where it can react with amino groups in proteins to form stable conjugates. The molecular targets include amino acids and other nucleophilic sites on proteins .
Comparison with Similar Compounds
- Methyl iminopicolinate
- Picolinimidic acid methyl ester
- Methyl pyridine-2-carboximidate
Comparison: Methyl picolinimidate is unique due to its specific reactivity with amino groups, making it particularly useful in proteomics research. Compared to similar compounds, it offers a balance of reactivity and stability, which is advantageous in various applications .
Biological Activity
Methyl picolinimidate is an organic compound with significant biological activity, especially in the modulation of enzyme activity. This article explores its synthesis, biochemical applications, and detailed findings from various studies, highlighting its potential in research and therapeutic contexts.
This compound (C₇H₈N₂O) is characterized by a picolinimidate functional group and a methyl ester attached to the nitrogen atom of the imidate. The molecular weight is approximately 136.15 g/mol. It can be synthesized through several methods, including:
- Reaction of Picolinic Acid with Methylamine : This method yields this compound directly from picolinic acid.
- Cyclization of N-Methylpicolinamide : Another synthetic route involves cyclizing N-methylpicolinamide.
- Methanolysis of 2-Cyanopyridine : The reaction of 2-cyanopyridine with methanol can also produce this compound as a product .
Biological Activity
This compound exhibits notable biological activity primarily through its ability to modify enzymes. Key findings include:
- Enzyme Activation : Research indicates that this compound can enhance the activity of horse liver alcohol dehydrogenase by up to 19-fold while modifying approximately 50 out of 60 amino groups within the enzyme . This modification suggests a mechanism where this compound interacts with specific amino acids, enhancing enzyme kinetics.
- Protein Modification Studies : In studies involving tobacco mosaic virus, this compound was used to probe the accessibility of amino groups in proteins. The lysine residues showed varying reactivity, indicating that the compound can selectively modify protein structures .
- Metal Complex Formation : this compound has been explored in coordination chemistry. For instance, it forms stable complexes with metal ions such as manganese, which may further influence its biological activity by altering enzyme behavior through metal-ligand interactions .
Case Studies
- Horse Liver Alcohol Dehydrogenase Activation :
- Tobacco Mosaic Virus Protein Accessibility :
Summary of Findings
Properties
IUPAC Name |
methyl pyridine-2-carboximidate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-10-7(8)6-4-2-3-5-9-6/h2-5,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGQCMNHXHSFGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941315 | |
Record name | Methyl pyridine-2-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19547-38-7 | |
Record name | Methyl picolinimidate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019547387 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl pyridine-2-carboximidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70941315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl Picolinimidate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does methyl picolinimidate interact with proteins, and what are the downstream effects?
A1: this compound acts as a reagent that selectively modifies the ε-amino group of lysine residues in proteins. This modification can alter the protein's properties, including:
Q2: Can this compound be used to study the structure of viruses?
A: Yes, the differential reactivity of this compound towards lysine residues in various environments makes it a valuable tool for probing protein topography within assembled structures like viruses. Research on tobacco mosaic virus mutants demonstrated its utility in mapping accessible lysine residues on the virus surface []. This information provides insights into virus assembly and can guide the development of antiviral therapies.
Q3: Is this compound involved in any catalytic reactions?
A: While not a catalyst itself, this compound plays a crucial role in a study involving the synthesis of a biomimetic manganese cluster complex []. The reaction of manganese(II) with 2-cyanopyridine in methanol unexpectedly leads to the formation of a Mn4L6Cl2 cluster, where L represents O-methyl picolinimidate. This suggests that the coordination of 2-cyanopyridine to manganese activates the CN triple bond, facilitating nucleophilic attack by methanol and yielding the picolinimidate ligand.
Q4: Does the modification of lysine residues by this compound always lead to protein inactivation?
A: Not necessarily. While modification can alter protein function, studies on potato virus X (PVX) show that modifying up to two lysine residues per protein subunit with this compound did not abolish infectivity []. This suggests that not all lysine residues are critical for PVX infectivity, highlighting the importance of studying structure-function relationships in proteins.
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